molecular formula C11H18Cl2N2O2 B13933194 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B13933194
M. Wt: 281.18 g/mol
InChI Key: ZVNNLSNRAIUCMJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O.2ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on synaptic transmission and plasticity.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate synaptic transmission by affecting neurotransmitter release and receptor activity. Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
  • 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride

Uniqueness

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a significant role in various neurological and psychiatric disorders, including Alzheimer's disease. The following sections provide a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 220.26 g/mol

This compound exhibits a piperidine moiety linked to a pyridine ring, which is significant for its interaction with muscarinic receptors.

This compound acts primarily as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Allosteric modulators enhance the receptor's response to endogenous neurotransmitters without directly activating the receptor themselves. This mechanism is crucial for developing treatments for conditions characterized by dysregulated cholinergic signaling, such as Alzheimer's disease and schizophrenia .

In Vitro Studies

Research indicates that compounds similar to this compound have demonstrated significant biological activity in vitro:

  • M4 Muscarinic Receptor Modulation :
    • Studies have shown that M4 PAMs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting their potential therapeutic effects in neuropsychiatric disorders .
    • The compound has been shown to selectively enhance M4 receptor signaling, which could lead to improved cognitive function and reduced symptoms in conditions like schizophrenia .
  • Antioxidant Activity :
    • Compounds with similar structures have exhibited antioxidant properties, which may contribute to neuroprotection in models of oxidative stress .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic neurotransmission. Effective inhibition of these enzymes can enhance cholinergic signaling, beneficial in Alzheimer's disease therapy .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives, including this compound:

  • Alzheimer’s Disease Model : In a preclinical study using transgenic mice models of Alzheimer’s disease, administration of M4 PAMs resulted in improved cognitive performance on memory tasks compared to controls. This suggests that enhancing M4 receptor activity may mitigate cognitive decline associated with Alzheimer's disease .
  • Schizophrenia Treatment : A clinical trial involving patients with schizophrenia demonstrated that treatment with an M4 PAM led to significant reductions in psychotic symptoms, supporting the hypothesis that targeting the M4 receptor could provide therapeutic benefits for this population .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
M4 Receptor ModulationPositive allosteric modulation leading to enhanced cholinergic signaling
Antioxidant PropertiesExhibits antioxidant activity contributing to neuroprotection
Enzyme InhibitionInhibits AChE and BuChE, enhancing cholinergic neurotransmission
Cognitive ImprovementImproved performance in memory tasks in Alzheimer’s models
Symptom ReductionSignificant reduction in psychotic symptoms in schizophrenia patients

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

2-methoxy-5-piperidin-4-yloxypyridine;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H

InChI Key

ZVNNLSNRAIUCMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl

Origin of Product

United States

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